3-Hepten-2-one, 3-ethyl-4-methyl-
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Overview
Description
3-Hepten-2-one, 3-ethyl-4-methyl- is an organic compound with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol . It is a ketone with a double bond in its structure, making it an unsaturated compound. This compound is also known by its IUPAC name, 3-ethyl-4-methylhept-3-en-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hepten-2-one, 3-ethyl-4-methyl- can be achieved through various organic reactions. One common method involves the aldol condensation of 3-ethyl-2-pentanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of 3-Hepten-2-one, 3-ethyl-4-methyl- may involve the catalytic hydrogenation of precursor compounds. This process uses metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in the desired ketone .
Chemical Reactions Analysis
Types of Reactions
3-Hepten-2-one, 3-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions often use reagents like hydrogen halides (HX) or halogens (X2).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
3-Hepten-2-one, 3-ethyl-4-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hepten-2-one, 3-ethyl-4-methyl- involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile in chemical reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hepten-2-one, 4-methyl-: Similar structure but lacks the ethyl group at the 3-position.
3-Hepten-2-one, 3-methyl-: Similar structure but lacks the ethyl group at the 4-position.
Uniqueness
3-Hepten-2-one, 3-ethyl-4-methyl- is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
54244-90-5 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-ethyl-4-methylhept-3-en-2-one |
InChI |
InChI=1S/C10H18O/c1-5-7-8(3)10(6-2)9(4)11/h5-7H2,1-4H3 |
InChI Key |
PUHMMKUISPITSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(CC)C(=O)C)C |
Origin of Product |
United States |
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